molecular formula C11H8N2 B1313982 Quinolin-8-ylacetonitrile CAS No. 66819-06-5

Quinolin-8-ylacetonitrile

Cat. No.: B1313982
CAS No.: 66819-06-5
M. Wt: 168.19 g/mol
InChI Key: FTWLTAJAZARGAF-UHFFFAOYSA-N
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Description

Quinolin-8-ylacetonitrile is an organic compound belonging to the quinoline family, a group of heterocyclic aromatic compounds characterized by a double-ring structure with a nitrogen atom. This compound has the molecular formula C11H8N2 and a molecular weight of 168.19 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

Quinolin-8-ylacetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of quinolin-8-ylacetonitrile can be achieved through several methods. One common approach involves the reaction of 8-chloroquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been explored to achieve these goals .

Chemical Reactions Analysis

Quinolin-8-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolin-8-ylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield quinolin-8-ylmethanamine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Quinolin-8-ylacetonitrile can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal and industrial chemistry.

    8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

    Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications.

Properties

IUPAC Name

2-quinolin-8-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWLTAJAZARGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496718
Record name (Quinolin-8-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66819-06-5
Record name (Quinolin-8-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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